molecular formula C26H54NO7P B154088 1-Octadecanoyl-sn-glycero-3-phosphocholine CAS No. 19420-57-6

1-Octadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B154088
CAS RN: 19420-57-6
M. Wt: 523.7 g/mol
InChI Key: IHNKQIMGVNPMTC-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octadecanoyl-sn-glycero-3-phosphocholine is a phospholipid molecule that is an important component of biological membranes. It is structurally related to both phosphatidylcholine and sphingomyelin, which are essential for cellular function and signaling. The molecule consists of a glycerol backbone linked to a phosphate group and choline, with fatty acid chains attached to the glycerol.

Synthesis Analysis

The synthesis of related phosphocholine compounds has been described in the literature. For instance, a new intermediate for the preparation of mixed-acid 1,2-diacylglycerophosphocholines has been reported, which involves the reaction of sn-glycero-3-phosphocholine with tritylchloride to yield 1-O-tritylglycerophosphocholine. This intermediate can then be acylated and further processed to replace the trityl group with an acyl moiety, resulting in high yields and isomeric purity of the final phospholipid product .

Another synthesis approach for enantiomerically pure phosphocholine derivatives involves the use of R- or S-1.2-O-isopropylidene-glyceraldehyde for chain elongation in a Wittig reaction, followed by several steps including hydrogenation, tritylation, and conversion to phosphocholines via phosphoethanolamines. This method allows for the synthesis of phosphatidylcholine-like and sphingomyelin-like compounds with precise control over the stereochemistry .

Molecular Structure Analysis

The molecular structure of 1-Octadecanoyl-sn-glycero-3-phosphocholine is characterized by its glycerol backbone, the presence of a phosphate group linked to choline, and the octadecanoyl (stearoyl) fatty acid chain. The stereochemistry of the molecule is important for its biological function, and the synthesis methods mentioned provide ways to control the configuration of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phosphocholine derivatives include acylation, Wittig reactions, hydrogenation, and catalytic hydrogenolysis. These reactions are crucial for constructing the phospholipid's complex structure, including the formation of the phosphate-choline head group and the attachment of fatty acid chains .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Octadecanoyl-sn-glycero-3-phosphocholine are not detailed in the provided papers, phospholipids of this type generally exhibit amphipathic properties, with a hydrophilic head group and hydrophobic tails. This allows them to form bilayers in aqueous environments, which is fundamental to their role in cell membranes. The synthesis methods described ensure high purity and isomeric precision, which are likely to influence the melting point, solubility, and interaction with other membrane components .

Scientific Research Applications

Interaction with Ion Channels

1-Octadecanoyl-sn-glycero-3-phosphocholine, as a component of edelfosine, has been studied for its interaction with plasma membrane ion channels, particularly in the context of its anti-cancer properties. Research by Potier et al. (2011) in the "British Journal of Pharmacology" explores this interaction, hypothesizing that the lipid could modulate the function of these channels (Potier et al., 2011).

High-Temperature Behavior

Changi, Matzger, and Savage (2012) in "Green Chemistry" examined the behavior of a similar compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, observing its hydrolysis to oleic acid and various phosphorus-containing products (Changi, Matzger, & Savage, 2012).

Biophysical Properties in Model Membranes

Torrecillas et al. (2006) in the "International Journal of Pharmaceutics" investigated the effects of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its analogs on model membranes, revealing insights into the compound's mechanism of action and potential biological effects (Torrecillas et al., 2006).

Aggregation Properties with Other Compounds

Research by Scarzello et al. (2006) in "Langmuir" delved into the aggregation properties of sugar-based gemini surfactants with phospholipids, including 1-Octadecanoyl-sn-glycero-3-phosphocholine, shedding light on their potential biomedical applications (Scarzello et al., 2006).

Presence in Mycoplasma fermentans

Wagner et al. (2000) in the "European Journal of Biochemistry" identified new ether lipids, including 1-Octadecanoyl-sn-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans, which could have implications for understanding the structure and function of bacterial membranes (Wagner et al., 2000).

properties

IUPAC Name

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKQIMGVNPMTC-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284177
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Stearoyl-sn-glycero-3-phosphocholine

CAS RN

19420-57-6
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19420-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZO7EJ6ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Octadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Octadecanoyl-sn-glycero-3-phosphocholine

Citations

For This Compound
44
Citations
I Russo Krauss, A Picariello, G Vitiello, A De Santis… - Langmuir, 2020 - ACS Publications
… were functionalized through a stratification protocol; ie, the suspension of SPIONs in hexane was stratified over an aqueous solution of 1-octadecanoyl-sn-glycero-3-phosphocholine (…
Number of citations: 13 pubs.acs.org
R Li, C Guo, WKF Tse, M Su, X Zhang, KP Lai - Chemosphere, 2020 - Elsevier
Perfluorooctanoic acid (PFOA) is a dispersive persistent organic pollutant in the environment. Accumulating reports suggest that PFOA is toxic to human lymphocytes; however, the …
Number of citations: 35 www.sciencedirect.com
H Zeng, D Grapov, MI Jackson, J Fahrmann, O Fiehn… - Metabolites, 2015 - mdpi.com
The pattern of metabolites produced by the gut microbiome comprises a phenotype indicative of the means by which that microbiome affects the gut. We characterized that phenotype in …
Number of citations: 14 www.mdpi.com
Y Cho, JH Woo, OS Kwon, SS Yoon… - Drug testing and …, 2019 - Wiley Online Library
The erythrocyte membrane is composed of a phospholipid bilayer, which is known to undergo physicochemical changes during storage at low temperatures. This study was conducted …
W Cui, A Li, L Zhang, J Wei, Y Zhao, Y Liu, K Li… - … of Chromatography B, 2023 - Elsevier
… group and 6 h FHD-treated group (6 h, when the drug works best) were shown in figure S5, indicating that FHD has a callback effect on the 1-octadecanoyl-sn-glycero-3-phosphocholine…
Number of citations: 3 www.sciencedirect.com
JW Jones, CL Carter, F Li, J Yu… - Biomedical …, 2017 - Wiley Online Library
Lipids represent biologically ubiquitous and highly dynamic molecules in terms of abundance and structural diversity. Whereas the potential for lipids to inform on disease/injury is …
KH Telu, X Yan, WE Wallace, SE Stein… - Rapid …, 2016 - Wiley Online Library
Rationale The metabolite profiling of a NIST plasma Standard Reference Material (SRM 1950) on different liquid chromatography/mass spectrometry (LC/MS) platforms showed …
KM da Silva, M van de Lavoir, R Robeyns, E Iturrospe… - Metabolomics, 2022 - Springer
… In Figure SI-3.1 (A–B), the MS/MS spectra of the protonated and sodiated species of 1-octadecanoyl-sn-glycero-3-phosphocholine (LPC 18:0) are shown. The loss of H 2 O (18 Da) is …
Number of citations: 4 link.springer.com
N Al-Sari, T Suvitaival, I Mattila, A Ali, L Ahonen… - Plos one, 2020 - journals.plos.org
Background and aims Adipose tissue plays a pivotal role in storing excess fat and its composition reflects the history of person’s lifestyle and metabolic health. Broad profiling of lipids …
Number of citations: 17 journals.plos.org
A O'Gorman, T Suvitaival, L Ahonen, M Cannon… - Translational …, 2017 - nature.com
The identification of an early biomarker of psychotic disorder is important as early treatment is associated with improved patient outcome. Metabolomic and lipidomic approaches in …
Number of citations: 48 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.